4-Fluorophenoxyacetic acid chemical properties and structure
4-Fluorophenoxyacetic acid chemical properties and structure
An In-depth Technical Guide to 4-Fluorophenoxyacetic Acid: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and known mechanisms of 4-Fluorophenoxyacetic acid (4-FPA). This guide synthesizes critical data into accessible formats, details relevant experimental protocols, and visualizes key processes to facilitate further research and application.
Chemical Identity and Properties
4-Fluorophenoxyacetic acid is a synthetic phenoxyacetic acid derivative. It is recognized for its role as a plant strengthener, enhancing the resistance of cereals to certain insect pests.[1][2] Its physical and chemical properties are summarized below.
Structural and Physical Properties
The fundamental identifiers and physicochemical properties of 4-Fluorophenoxyacetic acid are presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-fluorophenoxy)acetic acid | [3][4] |
| Synonyms | p-Fluorophenoxyacetic acid, (4-Fluorophenoxy)acetic acid | [3][4] |
| CAS Number | 405-79-8 | [4] |
| Molecular Formula | C₈H₇FO₃ | [3][5][6] |
| Molecular Weight | 170.14 g/mol | [3][5][6] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 104-104.5 °C | [1][4] |
Chemical Structure Identifiers
For computational and database referencing, the following structural identifiers are used for 4-Fluorophenoxyacetic acid (Table 2).
| Identifier | String | Reference(s) |
| SMILES | O=C(O)COC1=CC=C(F)C=C1 | [4][5] |
| InChI | InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | [3][4][5] |
| InChIKey | ZBIULCVFFJJYTN-UHFFFAOYSA-N | [4][5] |
Predicted and Analogous Physicochemical Data
While experimental data for certain properties of 4-FPA are limited, predictions and data from structurally similar compounds provide valuable insights (Table 3). The predicted octanol-water partition coefficient (XlogP) suggests moderate lipophilicity.[7] Data for the closely related 4-chlorophenoxyacetic acid is included for comparison.
| Property | Value | Compound | Note | Reference(s) |
| Predicted logP (XlogP) | 1.6 | 4-Fluorophenoxyacetic acid | Computationally predicted | [7] |
| Experimental logP (log Kow) | 2.25 | 4-Chlorophenoxyacetic acid | Analog data | [8] |
| Experimental pKa | 3.56 | 4-Chlorophenoxyacetic acid | Analog data | [8] |
| Water Solubility | 957 mg/L at 25 °C | 4-Chlorophenoxyacetic acid | Analog data | [8] |
Synthesis and Experimental Protocols
This section outlines the methodologies for the synthesis, purification, and characterization of 4-Fluorophenoxyacetic acid.
Synthesis of 4-Fluorophenoxyacetic Acid
The synthesis of 4-Fluorophenoxyacetic acid is typically achieved via a Williamson ether synthesis reaction.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorophenol (1 equivalent), ethyl chloroacetate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in acetone.
-
Reflux: Heat the mixture to reflux (approximately 56 °C) and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, filter the solid salts (potassium carbonate and potassium chloride) and wash with a small amount of acetone.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate, ethyl 4-fluorophenoxyacetate.
-
Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (B78521) (2 equivalents). Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed.
-
Precipitation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2. A white precipitate of 4-Fluorophenoxyacetic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, recrystallize the product from an ethanol-water mixture.[1]
Spectroscopic Analysis Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of 4-Fluorophenoxyacetic acid.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard single-pulse sequence. Key expected signals include peaks in the aromatic region (approx. 6.8-7.2 ppm) corresponding to the fluorophenyl group, a singlet for the methylene (B1212753) (-CH₂-) protons (approx. 4.6 ppm), and a broad singlet for the carboxylic acid (-COOH) proton (typically >10 ppm, may vary with solvent and concentration).
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. This will confirm the presence of the expected number of carbon environments.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
O-H stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C-O-C stretch (Ether): Bands in the 1250-1000 cm⁻¹ region.
-
C-F stretch: A strong band typically in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
2.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source, operated in negative ion mode to deprotonate the carboxylic acid.
-
Analysis: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 169.03. High-resolution mass spectrometry can be used to confirm the elemental composition.[7]
Mechanism of Action in Plants
4-Fluorophenoxyacetic acid is known to protect cereal crops from piercing-sucking insects, such as the white-backed planthopper (Sogatella furcifera).[1][9] This effect is not mediated by canonical plant defense hormone pathways like those involving jasmonic or salicylic (B10762653) acid.[3][9] Instead, 4-FPA triggers a direct chemical defense mechanism.
Upon application, 4-FPA modulates the production of peroxidases, hydrogen peroxide (H₂O₂), and flavonoids within the plant cells.[3][9] This leads to the oxidative polymerization of flavonoids in the parenchyma cells of the plant's vascular tissues.[1] The resulting phenolic polymers create a physical barrier that impedes the insect's stylet from reaching the phloem to feed.[3][5] This mode of action enhances plant resistance, reduces insect populations, and can lead to increased crop yields.[1]
References
- 1. pnas.org [pnas.org]
- 2. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluorophenoxyacetic acid | C8H7FO3 | CID 67882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantae.org [plantae.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 4-fluorophenoxyacetic acid (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 8. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Induction of defense in cereals by 4-fluorophenoxyacetic acid suppresses insect pest populations and increases crop yields in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
